molecular formula C7H6N4S B7722184 1-phenyltetrazole-5-thiol

1-phenyltetrazole-5-thiol

Cat. No.: B7722184
M. Wt: 178.22 g/mol
InChI Key: GGZHVNZHFYCSEV-UHFFFAOYSA-N
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Description

1-Phenyltetrazole-5-thiol (CAS 86-93-1) is a heterocyclic compound with the molecular formula C₇H₆N₄S and a molecular weight of 178.21 g/mol . It features a tetrazole ring substituted with a phenyl group at the 1-position and a thiol (-SH) group at the 5-position. Key physical properties include a melting point of 145°C , a boiling point of 241.7°C , and a density of 1.46 g/cm³ . The compound is soluble in ethanol, chloroform, and carbon tetrachloride and is classified as a flammable solid under transport regulations .

Properties

IUPAC Name

1-phenyltetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZHVNZHFYCSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The patented two-step process begins with the reaction of a sulfinyl or sulfonyl cyanide (RS(O)nCNRS(O)_nCN, where n=1n = 1 or 22) with an azide (R1N3R_1N_3) to form a 5-sulfinyl/sulfonyl-1-H-tetrazole intermediate. For 1-phenyltetrazole-5-thiol, R1R_1 is a phenyl group. This step typically employs inert solvents like benzene, n-hexane, or halocarbons, with temperatures ranging from ambient to elevated conditions (20–100°C). The intermediate is subsequently treated with alkali metal sulfide (Na2SNa_2S) or ammonium sulfide ((NH4)2S(NH_4)_2S) in aprotic solvents such as acetone or acetonitrile, yielding the final thiol product.

Optimization and Critical Parameters

  • Solvent Selection : Aprotic solvents like acetonitrile enhance nucleophilic substitution efficiency during the second step.

  • Temperature Control : Elevated temperatures (50–80°C) reduce reaction times but require careful monitoring to avoid byproduct formation.

  • Purification : Recrystallization in aqueous acetic acid or ethanol ensures >95% purity, as validated by HPLC.

Phenylhydrazine-Based Synthesis

Stepwise Synthesis from Phenylhydrazine

This method involves sequential reactions starting with phenylhydrazine (PhNHNH2PhNHNH_2):

  • Cyclization : Phenylhydrazine reacts with sodium azide (NaN3NaN_3) and sulfuric acid (H2SO4H_2SO_4) to form 1-phenyltetrazole.

  • Thiolation : The tetrazole intermediate is treated with carbon disulfide (CS2CS_2) and ammonia (NH3NH_3) under aqueous conditions, followed by reduction with sodium borohydride (NaBH4NaBH_4) to introduce the thiol group.

Yield and Purity Considerations

  • Overall Yield : 65–75%, with losses occurring during the reduction step due to competing oxidation pathways.

  • Byproduct Mitigation : Excess NaBH4NaBH_4 (1.5–2.0 equivalents) suppresses disulfide formation, improving thiol yield.

Direct Thiolation of Alcohols Using [Me2_22NCHSEt]+^++ BF4−_4^-4−

Reaction Overview

Primary or secondary alcohols react directly with this compound in the presence of the thiophilic reagent [Me2_2NCHSEt]+^+ BF4_4^- to form tetrazolyl sulfides. This one-pot method eliminates the need for isolating intermediates, streamlining synthesis.

Advantages and Limitations

  • Efficiency : Reactions proceed cleanly at 25–40°C, achieving 80–90% conversion within 2–4 hours.

  • Substrate Scope : Limited to alcohols with low steric hindrance; tertiary alcohols exhibit <30% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Ningbo Inno Pharmchem Co., Ltd., employs continuous flow reactors to enhance scalability and consistency. Key features include:

  • Residence Time : 10–15 minutes at 80–100°C, ensuring complete conversion.

  • In-Line Analytics : Real-time HPLC monitoring adjusts feed rates to maintain >98% purity.

Purification and Quality Control

  • Crystallization : Multi-stage fractional crystallization in ethanol-water mixtures removes residual azides and sulfides.

  • Specifications : Industrial-grade product meets ≥99.0% purity (HPLC), with heavy metals <10 ppm.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Purity Scale Suitability
Sulfinyl/Sulfonyl CyanideRS(O)nCNRS(O)_nCN, R1N3R_1N_3, Na2SNa_2S50–80°C, aprotic solvent70–85%>95%Lab to pilot
PhenylhydrazinePhNHNH2PhNHNH_2, NaN3NaN_3, CS2CS_2Aqueous, 20–100°C65–75%90–95%Lab-scale
Alcohol ThiolationAlcohols, [Me2_2NCHSEt]+^+ BF4_4^-25–40°C, ambient pressure80–90%>98%Small-scale
Industrial Flow ProcessOptimized feedstocks80–100°C, continuous flow85–90%≥99%Industrial

Chemical Reactions Analysis

1-Phenyltetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Alkyl or acyl derivatives of tetrazole.

Mechanism of Action

The mechanism of action of 1-phenyltetrazole-5-thiol involves its interaction with molecular targets through its thiol group. The compound can form stable complexes with metals, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to participate in various chemical reactions makes it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

1-Methyltetrazole-5-Thiol (MTT)

Structural Differences :

  • Substitution : Methyl group at the 1-position instead of phenyl.
  • Molecular Formula : C₂H₄N₄S .

Key Findings :

  • Biological Activity : MTT inhibits gamma carboxylation of glutamic acid, critical for blood clotting factors .
  • Metabolism : MTT undergoes S-methylation via thiopurine methyltransferase (TPMT) and liver microsomes. Its apparent Km for TPMT is 0.26 mM , and Vmax is 3.58-fold lower than MTD, indicating lower enzymatic efficiency .
  • Toxicity : Methylated MTT derivatives are 10–100× less potent as enzyme inhibitors .

2-Methyl-1,3,4-Thiadiazole-5-Thiol (MTD)

Structural Differences :

  • Heterocycle : Thiadiazole ring instead of tetrazole.
  • Molecular Formula : C₃H₄N₂S₂ .

Key Findings :

  • Metabolism : MTD has a lower Km (0.068 mM for TPMT) and higher Vmax (678-fold vs. MTT), making it a superior substrate for methylation .
  • Thermal Stability : Less stable than tetrazole derivatives but participates readily in polymerization .

5-Substituted 1H-Tetrazoles

Structural Differences :

  • Substitution : Thiol group at the 5-position with varied substituents (e.g., alkyl, aryl).

Reactivity :

  • Trichloroethylene Reaction : 5-Substituted tetrazoles form N-dichlorovinyl derivatives , which are thermally unstable compared to 1-substituted analogs .
  • Synthetic Utility : Derivatives like 5-(3-indolylpropyl)-4-phenyl-1,2,4-triazole-3-thiol exhibit kinase and cyclooxygenase-2 inhibitory activity in silico .

4-Phenyl-1,2,4-Triazole-3-Thiols

Structural Differences :

  • Heterocycle : Triazole instead of tetrazole.
  • Substitution : Thiol at the 3-position with phenyl at the 4-position.

Comparative Data Table

Compound Molecular Formula Key Substituents Biological Activity Km (TPMT) Thermal Stability Key Applications
1-Phenyltetrazole-5-thiol C₇H₆N₄S 1-Ph, 5-SH Enzyme inhibition, synthesis N/A Moderate Drug synthesis, photography
1-Methyltetrazole-5-thiol C₂H₄N₄S 1-Me, 5-SH Anticoagulant 0.26 mM Low Cephalosporin metabolite
MTD C₃H₄N₂S₂ Thiadiazole, 5-SH Enzyme inhibition 0.068 mM Low Polymerization
5-(3-Indolylpropyl)-4-Ph-1,2,4-triazole-3-thiol C₁₉H₁₇N₅S 4-Ph, 3-SH, indole Kinase inhibition N/A High Anticancer research

Key Research Insights

  • Substitution Position : 1-Substituted tetrazoles (e.g., phenyl) enhance thermal stability and synthetic utility compared to 5-substituted analogs .
  • Heterocycle Core: Tetrazoles offer superior reactivity in Mitsunobu reactions, while triazoles/thiadiazoles provide better biological target engagement .
  • Metabolic Fate : Thiol methylation reduces biological activity, emphasizing the importance of substituents in drug design .

Q & A

Q. What are the standard synthetic routes for 1-phenyltetrazole-5-thiol (PTT) and its derivatives?

PTT derivatives are commonly synthesized via nucleophilic substitution or condensation reactions. For example, substituted phenyl isothiocyanates react with sodium azide in a H₂O:EtOH (3:1) mixture under reflux to yield 1-substituted PTT derivatives. The reaction is monitored by TLC, and products are purified via recrystallization . Basic PTT synthesis often involves Mitsunobu reactions with thiol-containing reagents, followed by oxidation to stabilize sulfone intermediates .

Q. What are the key physicochemical properties of PTT relevant to experimental design?

PTT is a white crystalline solid with a melting point of 145°C (dec.) and a density of 1.46 g/cm³. It is soluble in ethanol, chloroform, and CCl₄ but has limited aqueous solubility. These properties influence solvent selection for reactions and crystallization . Its thiol group (-SH) contributes to redox reactivity, necessitating inert atmospheres (e.g., N₂) during synthesis to prevent oxidation .

Q. How should PTT be handled safely in laboratory settings?

PTT is classified as a flammable solid (UN 1325) and may explode upon heating. Safety protocols include:

  • Using explosion-proof equipment for high-temperature reactions.
  • Storing in cool, dry conditions away from oxidizers.
  • Employing personal protective equipment (PPE) such as gloves and goggles. Waste should be neutralized with 3M HCl before disposal .

Q. What analytical methods are used to characterize PTT and its derivatives?

  • Chromatography : HPLC with diode-array detection (e.g., C18 columns, mobile phase: MeOH/H₂O) ensures purity and quantifies impurities like 1-(2-hydroxyethyl)-tetrazole-5-thiol .
  • Spectroscopy : IR identifies S-H stretches (~2500 cm⁻¹) and tetrazole ring vibrations (1600–1500 cm⁻¹). ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and thiol proton exchange broadening .

Advanced Research Questions

Q. How does PTT function as a ligand or intermediate in complex organic syntheses?

PTT’s thiol group enables its use in Mitsunobu reactions to install sulfone moieties. For example, in the total synthesis of jerangolid A, PTT reacts with alcohols via Mitsunobu conditions (DIAD, PPh₃), followed by molybdate-catalyzed oxidation to stabilize sulfones. This method ensures stereochemical control (E/Z > 25:1) in natural product synthesis .

Q. What mechanisms underlie PTT’s biological activity in enzyme inhibition studies?

PTT derivatives exhibit acetylcholinesterase (AChE) inhibition via competitive binding. In Ellman assays, IC₅₀ values are determined by monitoring thiocholine-DTNB adduct formation at 412 nm. Molecular docking studies (e.g., using AutoDock Vina) suggest interactions with AChE’s catalytic triad (Ser203, His447) .

Q. How can computational methods optimize PTT derivatives for target-specific applications?

  • Molecular Docking : Simulations against kinases (PDB: 2XP2) or cyclooxygenase-2 (PDB: 3LD6) predict binding affinities. Parameters include Gibbs free energy (ΔG) and hydrogen-bonding patterns .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies improve yield and selectivity in PTT derivative synthesis?

  • Catalytic Optimization : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances reaction rates for chloro-benzyl derivatives at 70–80°C, achieving >90% yield .
  • Solvent Engineering : Ethyl acetate/n-hexane (1:3) recrystallization minimizes byproducts in S-alkylated derivatives .

Q. How does PTT compare to other corrosion inhibitors in surface chemistry studies?

PTT forms a compact coordination film on Cu-Sn-P alloys, outperforming benzotriazole (BTA) in 10% NaCl corrosion tests. FTIR and SEM-EDS confirm thiolate-Cu bonds, reducing oxidative pitting .

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